molecular formula C16H18N2O8 B12509527 trans-Bis(2,5-dioxopyrrolidin-1-yl) cyclohexane-1,4-dicarboxylate

trans-Bis(2,5-dioxopyrrolidin-1-yl) cyclohexane-1,4-dicarboxylate

Cat. No.: B12509527
M. Wt: 366.32 g/mol
InChI Key: NILZLZILSGPLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Bis(2,5-dioxopyrrolidin-1-yl) cyclohexane-1,4-dicarboxylate typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with 2,5-dioxopyrrolidin-1-yl esters under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide[][3].

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride[][3].

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace the pyrrolidin-1-yl groups[][3].

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like triethylamine[][3].

Major Products:

    Oxidation: Formation of cyclohexane-1,4-dicarboxylic acid derivatives.

    Reduction: Formation of cyclohexane-1,4-dicarboxylate esters.

    Substitution: Formation of substituted cyclohexane-1,4-dicarboxylates[][3].

Properties

Molecular Formula

C16H18N2O8

Molecular Weight

366.32 g/mol

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) cyclohexane-1,4-dicarboxylate

InChI

InChI=1S/C16H18N2O8/c19-11-5-6-12(20)17(11)25-15(23)9-1-2-10(4-3-9)16(24)26-18-13(21)7-8-14(18)22/h9-10H,1-8H2

InChI Key

NILZLZILSGPLIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)ON2C(=O)CCC2=O)C(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.